molecular formula C10H23NS B14299758 Isobutyl 2-diethylaminoethyl sulfide CAS No. 115986-18-0

Isobutyl 2-diethylaminoethyl sulfide

Cat. No.: B14299758
CAS No.: 115986-18-0
M. Wt: 189.36 g/mol
InChI Key: ZBDCZOMEKJDMLI-UHFFFAOYSA-N
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Description

Isobutyl 2-diethylaminoethyl sulfide is an organic compound with the molecular formula C10H23NS . This compound is characterized by the presence of an isobutyl group, a diethylaminoethyl group, and a sulfide linkage. It is a versatile compound with applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isobutyl 2-diethylaminoethyl sulfide typically involves the reaction of isobutyl halides with diethylaminoethyl thiol. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. The reaction can be represented as follows:

[ \text{Isobutyl Halide} + \text{Diethylaminoethyl Thiol} \rightarrow \text{this compound} + \text{Hydrogen Halide} ]

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using continuous flow reactors. This method ensures a consistent supply of the compound with high purity. The reaction conditions are optimized to maximize yield and minimize the formation of impurities.

Chemical Reactions Analysis

Types of Reactions

Isobutyl 2-diethylaminoethyl sulfide undergoes various chemical reactions, including:

    Oxidation: The sulfide group can be oxidized to form sulfoxides and sulfones.

    Reduction: The compound can be reduced to form thiols.

    Substitution: The isobutyl and diethylaminoethyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles such as halides and amines are commonly used.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Isobutyl 2-diethylaminoethyl sulfide has several scientific research applications:

Mechanism of Action

The mechanism of action of isobutyl 2-diethylaminoethyl sulfide involves its interaction with various molecular targets. The compound can interact with enzymes and proteins, leading to changes in their activity. The sulfide group can undergo oxidation and reduction reactions, which can modulate the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isobutyl 2-diethylaminoethyl sulfide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

115986-18-0

Molecular Formula

C10H23NS

Molecular Weight

189.36 g/mol

IUPAC Name

N,N-diethyl-2-(2-methylpropylsulfanyl)ethanamine

InChI

InChI=1S/C10H23NS/c1-5-11(6-2)7-8-12-9-10(3)4/h10H,5-9H2,1-4H3

InChI Key

ZBDCZOMEKJDMLI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCSCC(C)C

Origin of Product

United States

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